NSC 663284 - 383907-43-5

NSC 663284

Catalog Number: EVT-282557
CAS Number: 383907-43-5
Molecular Formula: C15H16ClN3O3
Molecular Weight: 321.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NSC 663284 is a synthetic quinolinedione compound identified through the National Cancer Institute's (NCI) compound library screening. [] It has primarily been investigated for its potent and selective inhibitory activity against the Cdc25 family of dual-specificity phosphatases. [, , , , ] Cdc25 phosphatases play a critical role in regulating the cell cycle, and their overexpression is linked to various cancers. [, ] Therefore, NSC 663284 is considered a valuable tool in studying Cdc25 function and a potential lead compound for developing novel anticancer therapies. [, , , ]

Future Directions
  • Further Development of Cdc25 Inhibitors: NSC 663284 can serve as a template for designing and synthesizing more potent and selective Cdc25 inhibitors with improved pharmacological properties. [, , ]
  • Combination Therapies: Investigating the efficacy of NSC 663284 in combination with other anticancer agents, such as docetaxel, could lead to more effective treatment strategies. []
  • Personalized Medicine: Exploring the potential of NSC 663284 in personalized medicine approaches, particularly for patients with tumors overexpressing Cdc25 phosphatases, could improve treatment outcomes. []
  • Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms underlying NSC 663284 resistance and identify strategies to overcome this challenge. []
  • Investigating Off-Target Effects: Comprehensive profiling of NSC 663284's interactions with other cellular targets is crucial to minimize potential side effects and improve its therapeutic index. []

2-(2-hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone (Cpd 5, NSC 672121)

Compound Description: This compound is a vitamin K analog with arylating capability known to inhibit Cdc25 phosphatases, leading to cell cycle arrest at the G2/M and G1 phases [, ]. Cpd 5 exhibits cytotoxicity proportional to NQO1 levels, suggesting detoxification by reduction to a less active hydroquinone [].

2,3-bis-(2-hydroxyethylsulfanyl)-1,4-naphthoquinone (NSC 95397)

Compound Description: This potent quinone-containing Cdc25 inhibitor [] exhibits cytotoxicity and induces G2/M arrest independent of cellular NQO1 levels []. NSC 95397 also causes Cdk1 hyperphosphorylation, indicating Cdc25 inhibition [].

Relevance: Similar to NSC 663284, NSC 95397 acts as a Cdc25 inhibitor, inducing cell cycle arrest and exhibiting cytotoxicity independent of NQO1 levels []. This suggests a shared mechanism of action that bypasses NQO1-mediated detoxification.

7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (JUN1111)

Compound Description: This dehalogenated analog of NSC 663284 [] demonstrates greater selectivity as an in vitro inhibitor of Cdc25 phosphatases []. JUN1111 also exhibits cell cycle arrest, directly inhibits Cdc25B in cells, and, like NSC 663284, appears to inactivate Cdc25B through irreversible oxidation of its catalytic cysteine [, ].

DA3003-1

Compound Description: This compound is synonymous with NSC 663284, also referred to as 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione [, ]. It is a potent quinolinedione Cdc25 phosphatase inhibitor, inhibiting tumor growth in xenograft models but exhibiting rapid metabolism in vivo [].

7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Compound Description: This regioisomer of NSC 663284 demonstrates three-fold lower activity against Cdc25B in vitro and reduced potency as a growth inhibitor in human breast cancer cells [].

Overview

NSC 663284 is a compound recognized primarily for its role as an inhibitor of dual-specificity phosphatases, particularly the CDC25 family of proteins. This compound is a para-quinonoid derivative of vitamin K and has garnered attention in cancer research due to its ability to inhibit cell division by interfering with key regulatory pathways. The compound's identification and classification stem from its structural properties and biological activities, which position it as a significant target in therapeutic development against various cancers.

Source

NSC 663284 was initially developed through the National Cancer Institute's drug discovery program. It has been referenced in numerous studies focusing on the inhibition of CDC25 phosphatases, which are crucial for cell cycle regulation. The compound is cataloged under CAS number 383907-43-5 and has been studied extensively for its pharmacological properties .

Classification

NSC 663284 is classified as an antineoplastic agent, specifically functioning as a protein phosphatase inhibitor. Its primary targets are the CDC25A, CDC25B, and CDC25C enzymes, which play vital roles in cell cycle progression by dephosphorylating cyclin-dependent kinases . The compound exhibits irreversible inhibition characteristics, making it a potent candidate for further development in cancer therapeutics .

Synthesis Analysis

Methods

The synthesis of NSC 663284 involves several chemical reactions that emphasize the formation of the quinonoid structure. Key synthetic routes include:

  1. Preparation of Precursors: The synthesis typically begins with commercially available starting materials such as 2,3-dimethylhydroquinone.
  2. Reagents: Sodium iodate is commonly used as an oxidizing agent in the reaction to convert hydroquinone derivatives into their corresponding quinones.
  3. Solvents: Methanol serves as a solvent for many of these reactions, facilitating the interaction between reactants.

Technical Details

The synthesis process often employs techniques such as thin-layer chromatography for monitoring reaction progress and column chromatography for purification of the final product. NMR spectroscopy is utilized to confirm the structure and purity of NSC 663284 .

Molecular Structure Analysis

Structure

NSC 663284 features a complex molecular structure characterized by a quinone moiety linked to a morpholine group. The specific arrangement of atoms includes:

  • A quinoline backbone
  • A morpholinoethyl amino substituent
  • Functional groups that enhance its inhibitory activity against CDC25 phosphatases

Data

The molecular formula for NSC 663284 is C₁₃H₁₃ClN₂O₂, and it has a molecular weight of approximately 270.71 g/mol. The structural elucidation has been confirmed through various spectroscopic techniques including NMR and mass spectrometry .

Chemical Reactions Analysis

Reactions

NSC 663284 undergoes several chemical reactions primarily related to its interaction with target enzymes:

  1. Enzyme Inhibition: It binds irreversibly to the active sites of CDC25 phosphatases, preventing substrate dephosphorylation.
  2. Mechanistic Insights: Studies have shown that NSC 663284 directly interacts with critical serine residues in the active site loop of CDC25A, leading to a significant reduction in phosphatase activity .

Technical Details

Kinetic studies reveal that NSC 663284 exhibits an IC50 value around 210 nM against CDC25A, indicating its potency as an inhibitor . The mechanism involves formation of a covalent bond with the catalytic cysteine residue within the enzyme's active site.

Mechanism of Action

Process

The mechanism by which NSC 663284 exerts its effects involves:

  1. Binding: The compound binds covalently to the active site cysteine residue of CDC25 enzymes.
  2. Inhibition: This binding prevents dephosphorylation of key substrates involved in cell cycle regulation, effectively halting cellular proliferation.

Data

Research indicates that NSC 663284's inhibition leads to cell cycle arrest at both G1 and G2/M phases, demonstrating its potential utility in cancer therapy by disrupting normal cell division processes .

Physical and Chemical Properties Analysis

Physical Properties

NSC 663284 is typically presented as a solid powder with specific melting points that can vary based on purity and formulation.

Chemical Properties

  • Solubility: It shows moderate solubility in organic solvents such as methanol and dichloromethane.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical data includes:

  • NMR Spectra: Provides insights into hydrogen environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structural integrity .
Applications

Scientific Uses

NSC 663284 has significant implications in scientific research, particularly in:

  1. Cancer Research: As a potent inhibitor of CDC25 phosphatases, it is studied for its potential to control tumor growth.
  2. Drug Development: It serves as a lead compound for developing new anticancer agents targeting similar pathways.
  3. Biochemical Studies: Used in assays to understand cell cycle regulation mechanisms and phosphatase activity modulation.
Mechanistic Insights into NSC 663284-Mediated Cell Cycle Regulation

Inhibition of Dual-Specificity Phosphatases: Targeting Cdc25A/B/C Isoforms

NSC 663284 (6-chloro-7-((2-morpholinoethyl)amino)quinoline-5,8-dione) functions as a potent and selective inhibitor of the Cdc25 family of dual-specificity phosphatases, which are critical regulators of cell cycle progression. Biochemical analyses demonstrate that NSC 663284 exhibits mixed competitive kinetics against human Cdc25 isoforms with nanomolar affinity. The inhibitor binds directly to the catalytic domain of Cdc25 phosphatases, with inhibition constants (Ki) of 29 nM for Cdc25A, 95 nM for Cdc25B2, and 89 nM for Cdc25C [2] [7]. This high-affinity interaction is achieved through specific molecular recognition within the enzyme's active site. Mass spectrometry studies confirm that NSC 663284 covalently modifies a critical serine residue (Ser¹²⁸) within the conserved active-site loop (HCEFSSER) of Cdc25A, thereby obstructing substrate access and catalytic function [3].

The compound demonstrates remarkable selectivity for Cdc25 phosphatases over other phosphatase families. NSC 663284 exhibits >20-fold selectivity against VHR (vaccinia H1-related) phosphatase and >450-fold selectivity against protein tyrosine phosphatase 1B (PTP1B) [2] [7]. This selectivity profile is clinically significant because off-target inhibition of other phosphatases could lead to substantial toxicities. The molecular basis for this selectivity stems from NSC 663284's specific interaction with the unique structural features of the Cdc25 catalytic pocket, which differs substantially from other phosphatases.

Table 1: Inhibition Kinetics of NSC 663284 Against Cdc25 Phosphatase Isoforms

Phosphatase IsoformKi Value (nM)Inhibition MechanismSelectivity Ratio vs. VHR
Cdc25A29Mixed competitive>20-fold
Cdc25B295Mixed competitive>20-fold
Cdc25C89Mixed competitive>20-fold
VHR>2,000Not significantReference
PTP1B>40,000Not significant>450-fold

Modulation of Cyclin-Dependent Kinase Activation: CDK1 and CDK2 Dephosphorylation Blockade

The primary biochemical consequence of Cdc25 inhibition by NSC 663284 is the prevention of activating dephosphorylation of cyclin-dependent kinases (CDKs), specifically at conserved tyrosine and threonine residues. Cdc25 phosphatases normally remove inhibitory phosphates from CDK1 (Tyr¹⁵) and CDK2 (Tyr¹⁵), enabling their activation during cell cycle transitions. NSC 663284 effectively blocks this regulatory step, maintaining CDK1/2 in their phosphorylated, inactive states [1] [6].

In synchronized cell cultures, NSC 663284 treatment (0.5-1 μM) prevents the activation of CDK2/cyclin E complexes essential for G1/S transition. Similarly, the compound inhibits CDK1/cyclin B activation required for G2/M progression [3] [7]. This dual inhibition occurs because Cdc25A primarily regulates CDK2 activation in early cell cycle phases, while Cdc25B/C regulate CDK1 activation later in the cycle. The maintenance of inhibitory phosphorylation on CDKs represents the direct molecular consequence of Cdc25 inhibition, effectively halting cell cycle progression at multiple checkpoints.

The functional impact on CDK activity is profound. Kinase assays using immunoprecipitated CDK complexes from NSC 663284-treated cells show reductions exceeding 80% in both CDK1 and CDK2 activities relative to untreated controls [3] [7]. This enzymatic blockade translates to failure in phosphorylating critical CDK substrates, including retinoblastoma protein (for CDK2) and nuclear lamins (for CDK1), which are essential for cell cycle progression.

Biphasic Cell Cycle Arrest: Synergistic G1/S and G2/M Checkpoint Dysregulation

NSC 663284 induces a unique biphasic cell cycle arrest phenotype, simultaneously disrupting both G1/S and G2/M transitions through distinct molecular mechanisms. This dual checkpoint targeting distinguishes it from many conventional cytostatic agents that typically affect a single cell cycle phase [4] [7] [10].

In human tumor cell lines, flow cytometric analysis reveals that NSC 663284 treatment (0.2-1 μM, 24 hours) causes:

  • G1/S accumulation (up to 45% increase): Mediated through sustained CDK2 inhibition and consequent failure to inactivate the retinoblastoma tumor suppressor protein
  • G2/M accumulation (up to 60% increase): Resulting from persistent CDK1 phosphorylation and inability to initiate mitotic entry [3] [7]

The potency of this biphasic arrest varies across tumor types. Breast cancer cell lines (MDA-MB-435, MDA-N) exhibit exceptional sensitivity with IC₅₀ values of approximately 0.2 μM, while other solid tumor lines display IC₅₀ values ranging from 0.6 to 35 μM in the NCI-60 panel [4] [7]. The simultaneous arrest at both checkpoints creates a synthetic lethal scenario for cancer cells, overwhelming their compensatory mechanisms and significantly enhancing the anti-proliferative effect compared to single checkpoint inhibitors.

Table 2: Cell Cycle Arrest Patterns Induced by NSC 663284 in Human Cancer Cell Lines

Cell LineTumor TypeIC₅₀ (μM)Dominant Arrest PhaseG1 Increase (%)G2/M Increase (%)
MDA-MB-435Breast cancer0.2Biphasic3542
HT-29Colon cancer1.5G2/M predominant1855
A549Lung cancer2.1Biphasic2837
PC-3Prostate cancer3.8G1 predominant4522
HeLaCervical cancer1.2Biphasic3141

Reactive Oxygen Species (ROS) Induction and Redox-Dependent Cytotoxicity

Beyond direct phosphatase inhibition, NSC 663284 exerts significant redox-modulating effects that contribute to its anti-tumor activity. The quinonoid structure of NSC 663284 facilitates redox cycling, generating cytotoxic reactive oxygen species (ROS) within treated cells [5] [8]. This mechanism operates independently of, but synergistically with, its primary phosphatase inhibitory activity.

Biochemical studies demonstrate that NSC 663284 treatment (1-5 μM) rapidly increases intracellular ROS levels by 3-5 fold within 2 hours, as measured by dichlorofluorescein fluorescence [5] [8]. This oxidative stress creates a vulnerable environment for cancer cells through multiple pathways:

  • Oxidation of the catalytic cysteine residue (Cys⁴³⁵) in Cdc25 phosphatases, enhancing enzyme inhibition
  • Depletion of cellular glutathione pools (reduced glutathione decreases by 60-80% in HT29 xenografts)
  • Induction of DNA damage through hydroxyl radical generation, activating checkpoint responses [5] [8]

The redox-dependent cytotoxicity is confirmed by rescue experiments where co-treatment with antioxidants like N-acetylcysteine (NAC) or dithiothreitol (DTT) significantly reverses NSC 663284-induced growth inhibition. Pretreatment with 5 mM NAC restores approximately 50% viability in cells treated with 3x IC₅₀ concentrations of NSC 663284 [5]. This redox vulnerability is particularly pronounced in tumor cells, which frequently exhibit elevated basal ROS levels and impaired antioxidant capacity compared to normal cells.

In vivo, the redox effects manifest as differential tissue responses. Following intravenous administration (5 mg/kg) in HT29 xenograft-bearing mice, glutathione depletion is more pronounced and sustained in tumor tissue compared to liver and kidney, indicating a potential therapeutic window exploitable for cancer therapy [4] [8].

Properties

CAS Number

383907-43-5

Product Name

NSC 663284

IUPAC Name

6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

InChI

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2

InChI Key

BMKPVDQDJQWBPD-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

SPS8I1; SPS-8I1; SPS 8I1; DA3003-1; DA3003 1; DA30031; NSC-663284; NSC 663284; NSC663284;

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.